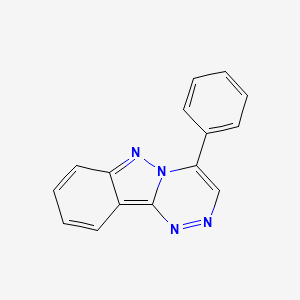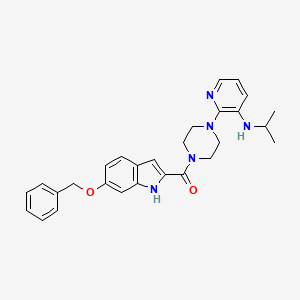
Sulfomycin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfomycin III is a sulfur-containing cyclic thiopeptide antibiotic produced by the bacterium Streptomyces viridochromogenesThis compound, along with its analogs Sulfomycin I and Sulfomycin II, was first isolated in 1969 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulfomycin III is typically isolated from the fermentation broth of Streptomyces viridochromogenes. The process involves submerged cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification steps. The fermentation broth is filtered, and the active compounds are extracted using solvents such as acetone and ethyl acetate. The extract is then concentrated and purified using chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation-based approach. Large-scale fermentation is carried out in bioreactors, and the antibiotic is extracted and purified using scalable chromatographic methods. The process is optimized to maximize yield and purity, ensuring the production of this compound in sufficient quantities for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfomycin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as thiazole and oxazole rings, which are susceptible to chemical modifications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the complex thiopeptide structure .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced thiopeptide derivatives. Substitution reactions can introduce new functional groups, potentially enhancing the biological activity of the compound .
Applications De Recherche Scientifique
Sulfomycin III has a wide range of scientific research applications due to its potent antibacterial properties. It is primarily used in the study of Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Additionally, this compound has shown potential in antiplasmodial and anticancer research, making it a valuable compound in the fields of medicinal chemistry and drug discovery .
Mécanisme D'action
The mechanism of action of Sulfomycin III involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the inhibition of bacterial growth and ultimately the death of the bacterial cells. The molecular targets of this compound include the 50S ribosomal subunit and specific ribosomal proteins involved in the translation process .
Comparaison Avec Des Composés Similaires
Sulfomycin III is part of the thiopeptide family of antibiotics, which includes other compounds such as thiostrepton, berninamycin, and thiopeptin. These compounds share similar structural features, including the presence of thiazole and oxazole rings, but differ in their specific amino acid sequences and functional groups. This compound is unique in its specific structure and spectrum of antibacterial activity, making it a valuable addition to the thiopeptide class of antibiotics .
List of Similar Compounds:- Thiostrepton
- Berninamycin
- Thiopeptin
- Geninthiocin
- Thiotipin
- Promoinducin
Propriétés
Numéro CAS |
102489-41-8 |
|---|---|
Formule moléculaire |
C53H50N16O16S2 |
Poids moléculaire |
1231.2 g/mol |
Nom IUPAC |
(17Z,31Z)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-31-ethylidene-14-[(1R)-1-hydroxyethyl]-17-(2-hydroxyethylidene)-24-methoxy-20,34-dimethyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-19,33,43-trioxa-9,26-dithia-3,13,16,23,30,37,40,45,46,47,48,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18(48),20,25(47),27,32(46),34,42(45)-tridecaene-4-carboxamide |
InChI |
InChI=1S/C53H50N16O16S2/c1-11-28-49-67-35(25(8)84-49)46(80)58-22(5)41(75)59-23(6)48-63-31(16-83-48)37-27(12-13-29(60-37)42(76)57-21(4)40(74)56-20(3)39(73)55-19(2)38(54)72)52-64-33(17-86-52)44(78)66-34(24(7)71)45(79)62-30(14-15-70)50-68-36(26(9)85-50)47(81)69-51(82-10)53-65-32(18-87-53)43(77)61-28/h11-14,16-18,24,34,51,70-71H,2-6,15H2,1,7-10H3,(H2,54,72)(H,55,73)(H,56,74)(H,57,76)(H,58,80)(H,59,75)(H,61,77)(H,62,79)(H,66,78)(H,69,81)/b28-11-,30-14-/t24-,34?,51?/m1/s1 |
Clé InChI |
KTTCPCJHFLBGGO-XEEHAJQZSA-N |
SMILES isomérique |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)N/C(=C\CO)/C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)[C@@H](C)O |
SMILES canonique |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CCO)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


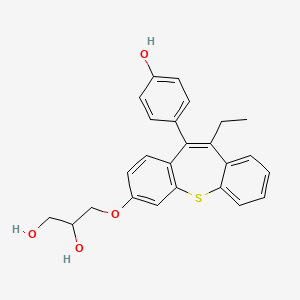

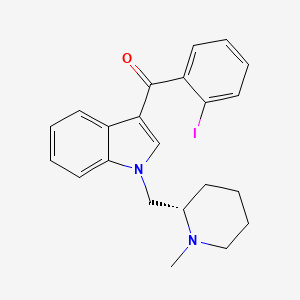


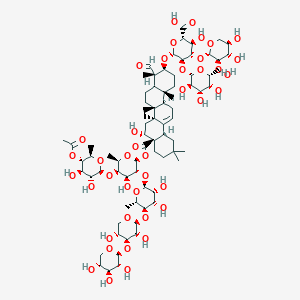
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)
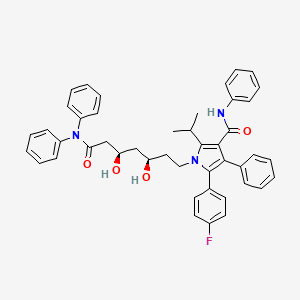


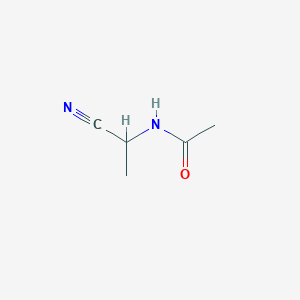
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
